molecular formula C8H5Cl2FO2 B6356523 Methyl 2,5-dichloro-3-fluorobenzoate CAS No. 1538964-46-3

Methyl 2,5-dichloro-3-fluorobenzoate

Cat. No.: B6356523
CAS No.: 1538964-46-3
M. Wt: 223.02 g/mol
InChI Key: DZWVFPHEKTTWTL-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-3-fluorobenzoate (CAS 1538964-46-3) is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.02 g/mol . It is presented as a high-purity (99%) building block for chemical synthesis and research applications . As a benzoate ester featuring both chlorine and fluorine substituents on the aromatic ring, it serves as a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research. The compound is offered for industrial and research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can request supporting documentation, including Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), to ensure quality and safe handling. Handling should be performed by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dichloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWVFPHEKTTWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Halogenated Benzoate Esters in Organic Synthesis

Halogenated benzoate (B1203000) esters are a class of organic compounds that play a crucial role as building blocks and intermediates in the synthesis of a wide array of chemical products. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on the benzene (B151609) ring significantly influences the reactivity of the molecule, providing chemists with versatile tools for constructing complex molecular architectures.

These compounds are particularly important in the pharmaceutical and agrochemical industries. For instance, the related compound Methyl 2,5-dichlorobenzoate (B1240473) is recognized as a drug intermediate. nih.govresearchgate.net The halogen substituents can act as leaving groups in nucleophilic substitution reactions or can direct the position of further chemical modifications on the aromatic ring. The ester functional group itself can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, further expanding the synthetic possibilities. custchemvip.com The specific positioning of different halogens, as seen in polychlorinated fluorobenzoates, allows for fine-tuning of the electronic properties and reactivity of the molecule, a key aspect in the design of new bioactive compounds.

Research Imperatives for Polyhalogenated Aromatic Compounds in Advanced Chemical Applications

Polyhalogenated aromatic compounds, a category that includes Methyl 2,5-dichloro-3-fluorobenzoate, are the subject of intensive research due to their unique properties and potential applications in advanced materials and specialized chemicals. The introduction of multiple halogen atoms onto an aromatic ring can impart desirable characteristics such as increased thermal stability, flame retardancy, and specific biological activity.

In the realm of materials science, the incorporation of halogenated aromatic units into polymers can enhance their physical properties. Research into reactive functionalized membranes for the degradation of polychlorinated biphenyls (PCBs) highlights the importance of understanding the chemistry of these compounds to address environmental challenges. nih.gov

Furthermore, in the pharmaceutical and agrochemical sectors, polyhalogenated aromatics are key intermediates. For example, 2,6-dichloro-3-fluorobenzonitrile (B173952) is a valuable precursor for the synthesis of pharmaceuticals and crop protection agents. researchgate.net The development of efficient synthetic routes to such compounds, like the two-step process to create 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate for a novel antibiotic, underscores the industrial drive for these complex building blocks. researchgate.net The study of how these compounds are metabolized, for instance the degradation of fluorobenzoic acids by microorganisms, is also a critical area of research. nih.gov

Overview of Academic Research Trajectories for Methyl 2,5 Dichloro 3 Fluorobenzoate

Esterification Strategies for Halogenated Benzoic Acid Precursors

The most direct route to this compound involves the esterification of its corresponding carboxylic acid, 2,5-dichloro-3-fluorobenzoic acid, with methanol (B129727). The presence of multiple electron-withdrawing halogen substituents on the aromatic ring can influence the reactivity of the carboxyl group, necessitating the selection of an appropriate and efficient esterification protocol.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, commonly known as the Fischer esterification, is a fundamental and widely used method for converting carboxylic acids into esters. libretexts.org The reaction involves heating the carboxylic acid and an alcohol (in this case, methanol) in the presence of a strong acid catalyst. wikipedia.org

The mechanism proceeds via protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. youtube.com Isotope-labeling experiments have confirmed that the reaction involves the attack of the alcohol's oxygen on the carbonyl carbon, leading to the cleavage of the C-OH bond of the acid. libretexts.org All steps in the Fischer esterification are reversible, and the reaction typically reaches an equilibrium. libretexts.org To drive the reaction toward the product, a large excess of the alcohol is often used as the solvent. libretexts.org

Commonly employed strong acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). patsnap.comyoutube.com For halogenated benzoic acids, this method has been shown to be effective. For instance, 2,6-dichloro-3-nitrobenzoic acid can be effectively esterified by refluxing in methanol with concentrated sulfuric acid for several hours. patsnap.com While steric hindrance from substituents ortho to the carboxylic acid can sometimes impede Fischer esterification, the method remains a viable and cost-effective option for many halogenated systems. rsc.org

Carbodiimide-Mediated Esterification Approaches

For substrates that are sensitive to the harsh conditions of strong acid and heat, carbodiimide-mediated coupling offers a milder alternative. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. nih.gov

The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol, yielding the desired ester and a urea (B33335) byproduct. nih.gov The formation of this activated intermediate can be considered the rate-determining step. nih.gov To enhance reaction rates and minimize potential side reactions, such as the formation of N-acylurea, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. nih.gov These methods are advantageous as they proceed under neutral, room-temperature conditions, but they are generally more expensive than Fischer esterification due to the cost of the coupling reagents.

Other Esterification Techniques for Halogenated Systems

A variety of other methods have been developed to address specific challenges in ester synthesis, many of which are applicable to halogenated systems.

Via Acid Chlorides : A two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate. libretexts.orgchemicalbook.com The resulting acid chloride readily reacts with methanol, often in the presence of a base like pyridine, to form the ester under mild conditions.

N-Halosuccinimide Catalysis : N-halosuccinimides, such as N-bromosuccinimide (NBS), have been reported as effective, metal-free catalysts for the direct esterification of substituted benzoic acids. Reactions are typically performed under neat conditions at moderate temperatures (e.g., 70 °C) with a catalytic amount of NBS, offering a simple synthetic and isolation procedure. nih.gov

Heterogeneous Catalysis : Solid acid catalysts provide the advantage of easy separation and potential for recycling. Modified clays (B1170129) like phosphoric acid-treated Montmorillonite K10 have been used for the solvent-free esterification of substituted benzoic acids. ijstr.org More advanced materials, such as the metal-organic framework (MOF) UiO-66-NH₂, have also proven to be highly effective heterogeneous catalysts for the methyl esterification of fluorinated benzoic acids, significantly reducing reaction times compared to traditional methods. rsc.orgresearchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times. N-fluorobenzenesulfonimide (NFSi) has been identified as an efficient, water- and air-tolerant catalyst for the microwave-assisted esterification of various benzoic acids, achieving high yields in as little as 30 minutes. mdpi.com

Diazoalkane Reactions : The reaction of carboxylic acids with diazoalkanes is a very mild and efficient method for esterification. Modern protocols allow for the in situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones, which then react immediately with the carboxylic acid present to form the ester, avoiding the need to handle potentially unstable diazoalkane intermediates. researchgate.net

Interactive Table 1: Comparison of Esterification Methods for Halogenated Benzoic Acids Click on the headers to sort the data.

MethodCatalyst / ReagentTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed (Fischer) H₂SO₄ or HClReflux in excess alcoholLow cost, simpleReversible, harsh conditions
Carbodiimide-Mediated EDC / HOBtRoom temperatureMild conditions, high yieldExpensive reagents, byproduct removal
Via Acid Chloride SOCl₂ then AlcoholRoom temp or gentle heatHigh reactivity, irreversibleTwo steps, corrosive reagent
NBS-Catalyzed N-Bromosuccinimide~70 °C, neatMild, metal-freeRequires specific catalyst
Heterogeneous (MOF) UiO-66-NH₂~150 °CCatalyst is recyclableHigher temperature required
Microwave-Assisted NFSi~120 °C, MicrowaveVery fast reaction timesRequires specialized equipment
In Situ Diazoalkane TBSH / OxidantRoom temperatureExtremely mild, high efficiencyMulti-component, reagent cost

Halogenation Techniques for Aromatic Rings in Benzoate Derivatives

An alternative synthetic strategy involves introducing the halogen atoms onto a simpler aromatic precursor, such as methyl benzoate or a partially substituted derivative. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reactions, which is dictated by the directing effects of the substituents already present on the ring.

Selective Chlorination Methodologies

The ester group (-COOCH₃) is an electron-withdrawing substituent that acts as a meta-director in electrophilic aromatic substitution reactions. wikipedia.orgyoutube.com Conversely, a fluorine atom is an ortho-, para-director. In a molecule like methyl 3-fluorobenzoate, these directing effects would conflict, making the selective introduction of chlorine at the 2- and 5-positions challenging in a single step.

A more plausible route involves starting with a precursor where the directing groups work in concert. For example, one could begin with 2,5-dichlorobenzoyl chloride, which can be esterified to give methyl 2,5-dichlorobenzoate. google.com The subsequent introduction of the fluorine atom at the 3-position would then be the key challenge. Alternatively, a process could start with an aniline (B41778) derivative, where the powerful ortho-, para-directing amino group facilitates selective chlorination, followed by conversion of the amino group into the desired functionality.

Direct chlorination of benzoate derivatives typically employs electrophilic chlorinating agents such as chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The regiochemical outcome is highly dependent on the electronic nature of the existing substituents. google.com

Directed Fluorination Procedures

Introducing fluorine onto an aromatic ring is often more complex than chlorination. Direct electrophilic fluorination is possible with powerful, modern reagents but can be aggressive. A classic and reliable method for site-specific fluorination is the Balz-Schiemann reaction.

This procedure involves:

Nitration : Introduction of a nitro group (-NO₂) onto the ring. For methyl 2,5-dichlorobenzoate, nitration would be directed by the existing substituents. The ester group directs meta (to position 4 or 6), while the chlorine atoms direct ortho/para. A synthetic patent describes the nitration of an esterified 2,5-dichlorobenzoic acid, leading to a mixture of isomers that must be separated. google.com

Reduction : The nitro group is reduced to an amino group (-NH₂), typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Diazotization and Fluorination : The resulting aniline derivative is treated with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt. Addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate (B81430) salt, which upon gentle heating, decomposes to release nitrogen gas and install the fluorine atom at the desired position.

More contemporary methods for fluorination exist, including the use of electrophilic fluorinating agents like Selectfluor. acs.org These reagents can, under the right conditions, directly add a fluorine atom to an activated aromatic ring or participate in organometallic cross-coupling reactions.

Interactive Table 2: Selected Reagents for Aromatic Halogenation Click on the headers to sort the data.

Halogenation TypeReagentTypical UseNotes
Chlorination Cl₂ / FeCl₃Electrophilic Aromatic SubstitutionStandard method for activating/deactivating rings.
Chlorination SO₂Cl₂Radical or electrophilic chlorinationCan be initiated by light or radical initiators.
Fluorination (Indirect) NaNO₂, HBF₄ (Balz-Schiemann)Substitution of an -NH₂ groupMulti-step but highly regioselective.
Fluorination (Direct) Selectfluor (F-TEDA-BF₄)Electrophilic fluorinationPowerful reagent for direct C-F bond formation.
Nitration (for Fluorination) HNO₃ / H₂SO₄Introduction of -NO₂ groupPrecursor step for the Balz-Schiemann reaction.

Halogen Exchange Reactions in Aromatic Systems

Halogen exchange (Halex) reactions represent a crucial method for the synthesis of fluoroaromatic compounds. iaea.orgresearchgate.net This type of reaction, often a form of nucleophilic aromatic substitution, involves the replacement of a halogen atom (typically chlorine or bromine) on an aromatic ring with a fluoride (B91410) ion. The process is particularly valuable for introducing fluorine into complex molecules at a late stage of a synthetic sequence.

The effectiveness of aromatic halogen exchange is influenced by several factors, including the nature of the substituents on the aromatic ring, the choice of fluoride source (e.g., spray-dried potassium fluoride), the catalyst, and the reaction conditions. researchgate.net For instance, the presence of electron-withdrawing groups positioned ortho or para to the leaving halogen can significantly activate the ring towards nucleophilic attack, thereby facilitating the exchange. In the context of synthesizing this compound, a potential precursor could be a corresponding 3-chloro or 3-bromo derivative, which would undergo fluorination via a Halex reaction. Optimizing conditions, such as the use of phase-transfer catalysts and specific solvents, is critical to achieving high yields and selectivity. researchgate.net

Factor Influence on Aromatic Halogen Exchange Example/Consideration
Substituents Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) ortho/para to the leaving halogen activate the ring for nucleophilic substitution.In a precursor to this compound, the ester group would help activate the ring.
Fluoride Source The reactivity of the fluoride salt is critical. Anhydrous and finely divided sources are preferred.Spray-dried Potassium Fluoride (KF) is often used. researchgate.net
Catalyst Phase-transfer catalysts can be employed to improve the solubility and reactivity of the fluoride source in aprotic solvents.Tetraphenylphosphonium bromide has been shown to be effective. researchgate.net
Solvent High-boiling point, polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures.Diphenyl solvents or solvent-free conditions have been investigated. researchgate.net

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

The construction of a complex molecule like this compound from simple, readily available aromatic precursors is a hallmark of strategic organic synthesis. libretexts.orgarxiv.org Planning such a synthesis often involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler precursors. libretexts.org The order in which substituents are introduced is paramount, as the existing groups on the ring dictate the position and feasibility of subsequent reactions. libretexts.orgfiveable.me

A plausible multi-step pathway could start with a disubstituted benzene, such as dichlorobenzene, and proceed through a series of electrophilic aromatic substitution and functional group interconversion steps to build the desired substitution pattern. For example, a common strategy involves the esterification of a corresponding benzoic acid derivative. The synthesis of methyl 2,5-dichlorobenzoate has been achieved by refluxing 2,5-dichlorobenzoic acid with absolute methanol in the presence of a sulfuric acid catalyst, resulting in an 88% yield. nih.govresearchgate.net This fundamental transformation would be the final step in a longer sequence that first establishes the correct halogen and functional group arrangement on the benzoic acid precursor.

Nitration is a classic and powerful electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto a benzene ring, typically using a mixture of nitric acid and sulfuric acid. msu.edumsu.edu This strategy is particularly useful because the nitro group is a strong deactivating group and a meta-director, which can be used to control the regioselectivity of subsequent substitutions. libretexts.org Furthermore, the nitro group is a versatile functional handle that can be transformed into other groups, most commonly an amino group (-NH₂) via reduction, which can then be converted to a variety of other substituents via diazotization reactions (e.g., the Sandmeyer reaction). researchgate.net

In a synthetic route toward a related compound, 2,6-dichloro-3-nitrobenzoic acid was prepared from 2,6-dichlorobenzoic acid. patsnap.com This nitration yielded the desired product with high selectivity and a chemical purity of 98.3%. patsnap.com This nitro-intermediate could then undergo esterification to form methyl 2,6-dichloro-3-nitrobenzoate. patsnap.com For the target molecule, a similar pathway could be envisioned, starting with a dichlorobenzoic acid, followed by nitration, esterification, reduction of the nitro group, and a final Sandmeyer-type reaction or a Balz-Schiemann reaction to introduce the fluorine atom.

Reaction Step Reagents & Conditions Intermediate/Product Yield/Purity Reference
Nitration 2,6-dichlorobenzoic acid, 95% fuming nitric acid, 92% concentrated sulfuric acid. Room temperature for 5 hours.2,6-dichloro-3-nitrobenzoic acid94.5% yield, 98.3% purity patsnap.com
Esterification 2,6-dichloro-3-nitrobenzoic acid, methanol, concentrated sulfuric acid. Reflux for 5 hours.Methyl 2,6-dichloro-3-nitrobenzoateNot specified patsnap.com

Palladium- or nickel-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. youtube.com Reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and Negishi coupling (using organozinc reagents) allow for the precise construction of complex molecular architectures from halogenated aromatic precursors. youtube.comnih.govmdpi.com

In the synthesis of halogenated benzoates, cross-coupling reactions can be used to build the carbon skeleton before the final esterification or to functionalize the ring of an existing halogenated ester. nih.gov For example, a halogenated benzoate could serve as the electrophilic partner in a coupling reaction with an organometallic nucleophile. youtube.com Nickel-catalyzed cross-coupling reactions have been developed for their cost-effectiveness and efficiency, featuring high regioselective activation of C(vinyl)–O(benzoate) bonds in some systems. nih.gov These methods offer broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules. nih.govmdpi.com

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Investigation of Regioselectivity and Yield Optimization in Synthesis

Achieving high regioselectivity and optimizing reaction yields are central challenges in the synthesis of polysubstituted benzenes. fiveable.menih.gov Regioselectivity—the control over the position of incoming electrophiles or nucleophiles—is governed by the electronic effects of the substituents already present on the aromatic ring. msu.edumsu.edu

Directing Effects: Substituents are classified as either ortho/para-directing or meta-directing. Activating groups (like -CH₃, -OH) and halogens are ortho/para directors, while deactivating groups (like -NO₂, -CN, -COOR) are generally meta directors. msu.edulibretexts.org The successful synthesis of this compound requires a carefully planned sequence of reactions that accounts for these directing effects at each step. libretexts.org For instance, introducing a meta-directing group like a nitro or carboxyl group at the correct stage can guide a subsequent substituent to the desired position. libretexts.org

Yield Optimization: Maximizing the yield involves the systematic optimization of reaction conditions. This includes the choice of catalysts, solvents, reaction temperature, and reaction time. researchgate.net For example, in Friedel-Crafts reactions, the choice of Lewis acid catalyst can be critical, while in cross-coupling reactions, the ligand bound to the metal center plays a pivotal role in the reaction's efficiency. msu.edunih.gov In a documented synthesis of methyl 2,5-dichlorobenzoate, the yield was optimized to 88% through a straightforward esterification using methanol and a sulfuric acid catalyst under reflux. nih.govresearchgate.net Further optimization might involve exploring different acid catalysts or reaction setups to push the equilibrium towards the product.

Novel and Sustainable Synthetic Approaches for Halogenated Esters

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comencyclopedia.pub These approaches are highly relevant to the synthesis of halogenated esters.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comencyclopedia.pub

Greener Solvents and Catalysts: There is a significant effort to replace hazardous chlorinated and amide solvents with more environmentally benign alternatives. jove.com For example, a modified Steglich esterification has been developed using acetonitrile, a greener solvent, which allows for high yields without the need for chromatographic purification. jove.com In the realm of catalysis, researchers are developing catalysts that are more efficient and can operate under milder conditions. Recent advancements include the creation of rhodium-ruthenium bimetallic oxide cluster catalysts for cross-dehydrogenative coupling (CDC) reactions, which can produce esters using environmentally friendly oxygen as the sole oxidant. labmanager.com

Solvent-Free Reactions: Mechanochemical methods, such as grinding or milling, offer a solvent-free approach to synthesis. encyclopedia.pub These techniques can lead to rapid and efficient reactions by promoting direct contact and collision between reactant molecules. encyclopedia.pub

These novel and sustainable methods offer promising alternatives to traditional synthetic protocols for preparing compounds like this compound, with benefits for both economic and environmental performance. mdpi.comencyclopedia.pub

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons of the ester group resonate at distinct chemical shifts, providing clear evidence for the compound's structure. The aromatic region of the spectrum is of particular interest, as the chemical shifts and coupling patterns of the two aromatic protons are influenced by the surrounding halogen substituents. The signals for protons on a benzene ring typically appear in the deshielded region between 6.5 and 9.0 ppm. youtube.com The specific positioning of the chloro and fluoro groups dictates the electronic environment and, consequently, the precise chemical shifts of the adjacent protons. rsc.org The methyl group protons, being attached to the electron-withdrawing ester functionality, are also deshielded and typically appear as a singlet.

A related compound, Methyl 2,5-dichlorobenzoate, shows aromatic protons with chemical shifts influenced by the two chlorine atoms. nih.govresearchgate.net For this compound, the addition of a fluorine atom further influences the electronic distribution within the benzene ring, leading to specific shifts for the remaining aromatic protons. The interpretation of these shifts is crucial for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet

This interactive table provides predicted chemical shift ranges based on typical values for similar structures.

Carbon (¹³C) NMR Analysis and Halogen Effects

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the benzene ring are significantly affected by the electronegative halogen substituents (chlorine and fluorine). These substituents generally cause a downfield shift (deshielding) of the directly attached carbon and can have more complex effects on the other carbons in the ring. organicchemistrydata.orgpdx.edu

The carbonyl carbon of the ester group is typically found in the range of 160-180 ppm. The carbon of the methyl group will appear in the more shielded region of the spectrum. The carbons of the aromatic ring will have chemical shifts influenced by the inductive and resonance effects of the chloro, fluoro, and methyl ester groups. In disubstituted benzenes, the symmetry of the molecule can reduce the number of unique carbon signals. mnstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) 160 - 170
Aromatic C-Cl 125 - 135
Aromatic C-F 155 - 165 (doublet due to C-F coupling)
Aromatic C-H 120 - 140
Aromatic C-COOCH₃ 130 - 140

This interactive table presents predicted chemical shift ranges for the carbon atoms in the molecule.

Two-Dimensional NMR Techniques for Isomeric Differentiation and Connectivity

To unambiguously assign the proton and carbon signals and to differentiate between possible isomers, two-dimensional (2D) NMR techniques are employed. yale.edu Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

For instance, an HMBC correlation between the methyl protons and the carbonyl carbon would confirm the ester functionality. Correlations between the aromatic protons and the various aromatic carbons would definitively establish the 2,5-dichloro-3-fluoro substitution pattern, distinguishing it from other possible isomers like Methyl 2,6-dichloro-3-fluorobenzoate. synquestlabs.com

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. bldpharm.com It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govnih.gov For this compound (C₈H₅Cl₂FO₂), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass. The presence of two chlorine atoms gives a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio, which serves as a clear indicator for the presence of two chlorine atoms in the molecule.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. nih.gov The absorption of infrared radiation or the scattering of light at different frequencies corresponds to the vibrational modes of the molecule's bonds. nih.govmdpi.com

Key vibrational frequencies for this compound would include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in the ester, typically found in the region of 1720-1740 cm⁻¹.

C-O Stretch: Bands corresponding to the stretching of the C-O single bonds of the ester group.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-Cl and C-F Stretches: Vibrations involving the carbon-halogen bonds, which appear in the fingerprint region of the spectrum.

C-H Stretches: Signals for the aromatic and methyl C-H bonds.

The specific frequencies of these vibrations can be influenced by the electronic effects of the substituents on the benzene ring. mdpi.com

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Ester) 1720 - 1740
C-O (Ester) 1100 - 1300
Aromatic C=C 1450 - 1600
C-Cl 600 - 800

This interactive table summarizes the expected infrared absorption bands for the key functional groups in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectroscopic data for this compound, including tables of vibrational frequencies and their assignments, are not available in the public domain based on the conducted searches. This information is essential for identifying the characteristic functional groups and understanding the vibrational modes of the molecule.

Raman Spectroscopy

Similarly, experimental Raman spectroscopy data for this compound could not be located. Raman spectroscopy provides complementary information to FT-IR analysis regarding the vibrational modes of the molecule, and its absence prevents a comprehensive vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data detailing the electronic transitions of this compound. This data is necessary to understand the electronic structure and chromophoric properties of the compound.

X-ray Crystallography for Solid-State Structure Determination

A definitive crystal structure of this compound determined by X-ray crystallography is not present in the accessed literature. While crystallographic data for the related compound Methyl 2,5-dichlorobenzoate exists, providing details on its triclinic crystal system and molecular geometry, this information cannot be extrapolated to accurately describe the solid-state structure of the fluorinated analogue. researchgate.netnih.govmdpi.com

Computational Chemistry and Quantum Mechanical Studies of Methyl 2,5 Dichloro 3 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost in predicting the electronic structure of molecules. core.ac.uknih.gov For Methyl 2,5-dichloro-3-fluorobenzoate, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311G(d,p), are employed to determine its optimized geometric structure in the ground state. nih.gov This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy, which corresponds to the most stable geometry.

Table 1: Representative Optimized Geometric Parameters for Substituted Benzoates (Illustrative) This table illustrates the type of data obtained from DFT calculations, based on findings for similar compounds.

Parameter Typical Value Range Significance
C-Cl Bond Length 1.74 - 1.76 Å Indicates the strength and nature of the carbon-chlorine bond.
C-F Bond Length 1.35 - 1.37 Å Reflects the strong bond between carbon and the highly electronegative fluorine.
C=O Bond Length 1.20 - 1.22 Å Characteristic of the carbonyl group in the ester functionality.
C-O Bond Length 1.33 - 1.36 Å Represents the single bond within the ester group.
Ring C-C-C Angle ~120° Deviations from 120° indicate ring strain due to bulky substituents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energies of these orbitals and the energy gap between them (ΔE = ELUMO - EHOMO) are critical descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net

The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.net

For this compound, DFT calculations would provide the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule is also crucial. The HOMO is expected to be localized over the electron-rich aromatic ring and the oxygen atoms of the ester group, which are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl carbon and the aromatic ring, indicating the probable sites for nucleophilic attack. Analysis of related dichlorobenzoic acid compounds has shown that such charge transfers occur within the molecules. nih.gov

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Illustrative) This table presents typical quantum chemical descriptors and their significance in predicting reactivity.

Descriptor Formula Significance
HOMO Energy (EHOMO) - Related to the ionization potential; indicates electron-donating ability.
LUMO Energy (ELUMO) - Related to the electron affinity; indicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the ability of the molecule to attract electrons. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution. A harder molecule has a larger energy gap. researchgate.net

Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. bhu.ac.in It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify regions of varying charge. researchgate.net This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net

The standard color scheme for MEP maps is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

Yellow/Orange: Regions of intermediate negative potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the highly electronegative oxygen atoms of the carbonyl group, as well as the chlorine and fluorine atoms attached to the benzene (B151609) ring. These areas represent the most likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring, marking them as potential sites for nucleophilic attack. bhu.ac.in

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By performing frequency calculations using DFT methods, a set of vibrational modes and their corresponding frequencies can be predicted. core.ac.uk These calculations are performed on the optimized geometry of the molecule. To ensure the optimized structure is a true energy minimum, it is confirmed that there are no imaginary (negative) frequencies. nih.gov

The calculated vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data. researchgate.net A detailed analysis of the vibrational modes allows for the unambiguous assignment of each peak in the experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. nih.gov For this compound, this would include characteristic vibrations like C=O stretching, C-Cl stretching, C-F stretching, and various aromatic ring vibrations. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies (Illustrative) This table shows examples of vibrational modes and their typical frequency ranges for related compounds.

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
C-H Stretching (Aromatic) 3050 - 3150 Stretching vibrations of the hydrogen atoms on the benzene ring.
C-H Stretching (Methyl) 2950 - 3000 Asymmetric and symmetric stretching of the methyl group hydrogens.
C=O Stretching 1720 - 1750 A strong, characteristic band for the carbonyl group in the ester. researchgate.net
C-C Stretching (Aromatic) 1400 - 1600 Vibrations associated with the carbon-carbon bonds within the benzene ring.
C-F Stretching 1200 - 1250 Stretching vibration of the carbon-fluorine bond.

Theoretical Insights into Intramolecular Interactions and Conformational Analysis

Computational methods allow for a detailed exploration of the conformational landscape of a molecule. For this compound, a key conformational feature is the rotation of the methyl ester group relative to the plane of the benzene ring. By calculating the potential energy surface for the rotation around the exocyclic C-C bond, stable conformers (energy minima) and transition states (energy maxima) can be identified. uc.pt Studies on similar molecules like 2-substituted methyl benzoates have shown that they can exist in different planar or non-planar conformations, with the relative stability depending on the electronic and steric effects of the substituents. rsc.org

Chemical Reactivity and Mechanistic Investigations of Methyl 2,5 Dichloro 3 Fluorobenzoate

Influence of Halogen Substituents on Aromatic Reactivity

The presence of two chlorine atoms and one fluorine atom significantly modifies the reactivity of the benzene (B151609) ring compared to unsubstituted methyl benzoate (B1203000). These halogens influence the reaction pathways of the aromatic ring through a combination of steric and electronic effects. libretexts.orgaakash.ac.in

Steric effects, which arise from the physical size of the substituents, play a critical role in determining the accessibility of the ring's carbon atoms to incoming reagents. libretexts.org In Methyl 2,5-dichloro-3-fluorobenzoate, the substituents are located at positions 2, 3, and 5. The chlorine atom at position 2 and the fluorine atom at position 3 create significant steric hindrance around the C4 position. Similarly, the chlorine atoms at positions 2 and 5 sterically encumber the C1 and C6 positions.

This crowding can decrease the rate of reactions that require attack at these hindered positions. libretexts.org Consequently, electrophilic substitution reactions, if they were to occur, would likely favor the least hindered C6 position. The size of the attacking electrophile is also a determining factor; larger electrophiles will face more significant steric hindrance, making reactions at crowded sites less favorable. libretexts.org

Table 1: Comparison of Steric and Electronic Properties of Halogen Substituents

Property Fluorine (F) Chlorine (Cl)
van der Waals Radius (Å) 1.47 1.75
Electronegativity (Pauling Scale) 3.98 3.16
Inductive Effect Strongly electron-withdrawing (-I) Moderately electron-withdrawing (-I)
Resonance Effect Weakly electron-donating (+R) Weakly electron-donating (+R)
Net Electronic Effect Deactivating, Ortho-, Para-directing Deactivating, Ortho-, Para-directing

The electronic nature of the aromatic ring is governed by the combined inductive and resonance effects of its substituents. msu.edu

Inductive Effect (-I): Halogens are highly electronegative and pull electron density away from the benzene ring through the sigma bond network. msu.edu This effect deactivates the ring, making it less nucleophilic and thus less reactive toward electrophiles compared to benzene. msu.eduquora.com Fluorine is the most electronegative halogen, exerting the strongest inductive withdrawal. quora.com In this compound, the cumulative inductive effect of three halogen atoms, plus the electron-withdrawing ester group, renders the aromatic ring significantly electron-deficient.

In this compound, all three halogen substituents are deactivating. libretexts.org The directing influence of these groups, combined with the meta-directing ester group, and the significant steric hindrance, makes further electrophilic aromatic substitution on the ring challenging.

Hydrolysis Reaction Pathways of the Ester Moiety

The methyl ester group of the molecule can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2,5-dichloro-3-fluorobenzoic acid. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction that involves heating the ester with water in the presence of a strong acid catalyst. libretexts.org The mechanism proceeds through several equilibrium steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a better leaving group (methanol). libretexts.org

Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol (B129727) and regenerating the protonated carbonyl group of the carboxylic acid. libretexts.org

Deprotonation: The protonated carboxylic acid is deprotonated by water or another base to yield the final product and regenerate the acid catalyst.

Basic hydrolysis, also known as saponification, is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com This step forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻), which is a poorer leaving group than methanol. libretexts.org This step forms the carboxylic acid.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. libretexts.orgmasterorganicchemistry.com This produces a carboxylate salt and methanol.

Protonation (Workup): To obtain the final carboxylic acid, an acidic workup is required in a separate step to protonate the carboxylate salt. masterorganicchemistry.com

The rate of base-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups, like the halogens on this compound, stabilize the transition state of the nucleophilic addition step, thereby increasing the rate of hydrolysis compared to unsubstituted methyl benzoate. oieau.fr

Cross-Coupling Reactions for Further Functionalization

The chlorine atoms on the aromatic ring serve as handles for further functionalization via palladium-catalyzed cross-coupling reactions. acs.org These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu For polychlorinated aromatics like this compound, selective mono-alkylation or mono-arylation can be achieved by carefully choosing the catalyst system, such as Pd₂(dba)₃ with a specific phosphine (B1218219) ligand. acs.org The reactivity difference between the chlorine atoms (e.g., C2 vs. C5) can be exploited to achieve regioselective coupling.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically employs a palladium catalyst and a base. numberanalytics.com This method allows for the introduction of vinyl groups onto the aromatic ring, replacing one of the chlorine atoms. The regioselectivity of the alkene insertion is governed by both steric and electronic factors. diva-portal.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov This provides a direct route to synthesizing arylalkynes from this compound. Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Functionalizing Aryl Chlorides

Reaction Coupling Partner Key Reagents Product Type
Suzuki-Miyaura Coupling Boronic Acid / Ester (R-B(OH)₂) Pd Catalyst, Base Biaryl or Alkyl-Aryl
Heck Reaction Alkene (R-CH=CH₂) Pd Catalyst, Base Substituted Alkene
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd Catalyst, Cu(I) Co-catalyst, Base Arylalkyne

Palladium-Catalyzed Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions. nih.govnih.gov For polyhalogenated substrates like this compound, the primary challenge lies in achieving site-selectivity. The relative reactivity of aryl halides in palladium-catalyzed reactions typically follows the order C-I > C-Br > C-Cl >> C-F, a trend governed by bond dissociation energies. This inherent reactivity difference suggests that the two chloro substituents would react preferentially over the fluoro substituent.

While specific studies on this compound are not extensively detailed, research on related polychlorinated aromatics provides a framework for predicting its behavior. nih.govnih.gov The synthesis of polychlorinated biphenyls (PCBs) and their derivatives frequently employs Suzuki coupling, demonstrating its utility for these challenging substrates. researchgate.net A key aspect is the ability to perform selective and serial couplings by carefully choosing catalysts and reaction conditions. nih.govnih.gov For instance, a catalyst system composed of a palladium source like Pd₂(dba)₃ and a specific phosphine ligand can predictably convert polychlorinated benzenes into mono-alkylated or mono-arylated products. nih.gov

The differentiation between the two C-Cl bonds at the C2 and C5 positions would be influenced by both electronic and steric factors. The C2-Cl bond is positioned between the methyl ester and the fluorine atom, making it more sterically encumbered than the C5-Cl bond. This steric hindrance could be exploited to selectively couple a boronic acid at the less hindered C5 position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Polychlorinated Aromatics This table illustrates typical conditions based on studies of similar compounds and is intended to be representative.

ParameterConditionRationale / Reference
Substrate This compoundPolyhalogenated aryl chloride.
Coupling Partner Arylboronic Acid or Alkyl Pinacol Boronic EsterStandard organoboron reagents for Suzuki coupling. nih.govnih.gov
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common palladium precursors. nih.govnih.gov
Ligand Phosphine-based (e.g., SPhos, XPhos, FcPPh₂)Ligand choice is crucial for activating aryl chlorides and controlling selectivity. nih.gov
Base K₃PO₄, K₂CO₃, or Cs₂CO₃Essential for the transmetalation step. nih.gov
Solvent Toluene, Dioxane, or aqueous mixturesCommon solvents for Suzuki reactions. nih.gov
Temperature 80-120 °CElevated temperatures are often required for less reactive aryl chlorides.

Palladium-Catalyzed Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the synthesis of aryl amines from aryl halides. organic-chemistry.org This reaction has broad applications in the pharmaceutical and materials science industries. Similar to the Suzuki coupling, its application to this compound would involve the selective activation of a carbon-halogen bond to form a new carbon-nitrogen bond.

Specific literature detailing the Buchwald-Hartwig amination of this compound is scarce. However, the reaction is well-established for a wide range of aryl chlorides. organic-chemistry.orgnih.gov The general protocol involves reacting the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base. organic-chemistry.org The reactivity trend (C-Cl > C-F) would again predict that amination occurs at one of the chloro positions.

Key to a successful transformation is the selection of the catalyst system. Modern Buchwald-Hartwig protocols utilize sophisticated ligands that facilitate the oxidative addition of the palladium to the aryl chloride bond, which is often the rate-limiting step. The choice of base, typically a hindered alkoxide like sodium tert-butoxide or a carbonate like cesium carbonate, is also critical for the reaction's success. nih.gov Competition between the C2-Cl and C5-Cl positions would again be a factor, with selectivity potentially achievable through steric control.

Table 2: General Reaction Scheme for Buchwald-Hartwig Amination This table illustrates a generalized reaction for aryl chlorides.

ComponentExampleRole
Aryl Halide This compoundElectrophile
Amine Primary or Secondary Amine (e.g., Morpholine, Benzylamine)Nucleophile
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium(0) source after in-situ reduction. nih.gov
Ligand Biaryl phosphines (e.g., BINAP, XPhos)Stabilizes the palladium center and facilitates catalytic cycle. nih.gov
Base NaOtBu or Cs₂CO₃Promotes deprotonation of the amine or the intermediate complex. nih.gov
Solvent Toluene or DioxaneAnhydrous, non-protic solvent.

Electrophilic and Nucleophilic Aromatic Substitution Studies

The substitution pattern of this compound makes it a substrate for both nucleophilic and electrophilic aromatic substitution, with reactivity dictated by the electronic properties of its substituents.

Nucleophilic Aromatic Substitution (SNAr) The benzene ring is substituted with four electron-withdrawing groups (two Cl atoms, one F atom, and a methyl ester group), which significantly lowers the electron density of the ring and activates it towards nucleophilic attack. The classical SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer intermediate, followed by the departure of a leaving group. nih.gov

In SNAr reactions of polyhalogenated aromatics, the leaving group ability often follows the trend F > Cl > Br > I, which is inverse to their acidity and C-X bond strength. This is because the highly electronegative fluorine atom strongly stabilizes the negative charge in the Meisenheimer intermediate at the ipso-carbon. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that the fluorine atom is selectively displaced by various nucleophiles. beilstein-journals.orgbeilstein-journals.org Conversely, research on methyl 2,4-dichloro-3,5-dinitrobenzoate demonstrated aminodechlorination at the C2 position. researchgate.net For this compound, this suggests a potential competition, but the higher lability of fluorine in many SNAr reactions makes substitution at the C3 position a likely pathway, depending on the nucleophile and reaction conditions.

Electrophilic Aromatic Substitution (EAS) All substituents on the ring (Cl, F, COOCH₃) are deactivating towards electrophilic aromatic substitution. libretexts.org The ester group is a meta-director, while the halogens are ortho-, para-directors. The combined effect of these deactivating groups makes EAS reactions difficult, likely requiring harsh conditions such as the use of fuming nitric and sulfuric acids for nitration. libretexts.orgyoutube.com

The only unsubstituted position on the ring is C6. This position is:

ortho to the chlorine at C5.

para to the chlorine at C2.

meta to the fluorine at C3.

meta to the ester group at C1.

Since halogens direct ortho- and para-, and the ester group directs meta-, all existing substituents direct an incoming electrophile to the C6 position. Therefore, should an EAS reaction occur, it would be expected to yield a single major regioisomer with the electrophile at C6.

Competing Reaction Pathways and Selectivity Control

The presence of three halogen atoms on the aromatic ring of this compound introduces significant challenges in controlling selectivity during chemical transformations, particularly in cross-coupling reactions. The primary competition exists between the two C-Cl bonds and the C-F bond.

In palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, selectivity is primarily dictated by the rate of oxidative addition to the C-X bond. As established, this reactivity order is C-Cl >> C-F. This makes selective functionalization at one of the chlorine atoms in the presence of the fluorine atom highly feasible. beilstein-journals.org

The more subtle challenge is achieving selectivity between the two non-equivalent C-Cl bonds at positions C2 and C5. Several factors govern this selectivity:

Steric Hindrance : The C2 position is flanked by the bulky methyl ester group and the fluorine atom, whereas the C5 position is less sterically hindered. This difference can be exploited to direct reactions to the C5 position by using bulky ligands or reactants. nih.gov

Electronic Effects : The electronic environment of each chlorine atom is different, which can influence the rate of oxidative addition. The precise electronic impact can be complex, but it provides another handle for achieving selectivity.

Catalyst Control : The choice of palladium catalyst and ligand is paramount. Different ligands have different steric and electronic profiles that can favor oxidative addition at one site over another. Research on the site-selective coupling of heteroaryl polyhalides has shown that the catalyst system can often override inherent substrate biases. rsc.org

By carefully tuning reaction parameters—such as the catalyst, ligand, base, and temperature—it is possible to favor one reaction pathway over others. This allows for the stepwise and site-selective functionalization of the molecule, enabling the synthesis of complex, differentially substituted aromatic compounds from a single, readily available starting material. nih.govnih.gov

Role As a Synthetic Precursor and Intermediate in Advanced Chemical Research

Precursor in the Synthesis of Complex Organic Molecules

The utility of polysubstituted benzoic acid derivatives as foundational materials in the synthesis of intricate organic structures is well-established. Methyl 2,5-dichloro-3-fluorobenzoate, by its nature as a highly functionalized benzene (B151609) derivative, serves as a key starting point for the construction of more complex molecular frameworks. The ester and multiple halogen functionalities provide various reaction sites for further chemical modification.

In the realm of agrochemical development, halogenated benzoates are frequently employed as precursors for active ingredients in herbicides and fungicides. The specific arrangement of chloro and fluoro substituents on the benzene ring of this compound can be crucial for the biological activity of the final product. The enhanced electrophilicity of this compound makes it a suitable substrate for nucleophilic aromatic substitution reactions, a common strategy for introducing further complexity and tuning the properties of the target molecule.

Intermediate for Halogenated Aromatic Scaffolds and Derivatives

Halogenated aromatic compounds are a cornerstone of modern medicinal chemistry and materials science. This compound acts as a valuable intermediate in the generation of diverse halogenated aromatic scaffolds. The differential reactivity of the C-Cl and C-F bonds, as well as the potential for transformations of the methyl ester group, allows for selective chemical manipulation.

This strategic functionalization enables the synthesis of a wide array of derivatives. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. The halogen atoms can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a key building block for creating libraries of compounds for screening in drug discovery and materials research.

Application in the Development of New Synthetic Methodologies and Catalysis

While specific research detailing the use of this compound in the development of new synthetic methodologies or catalysis is not widely available in the public domain, its structure suggests potential applications in these areas. The presence of multiple halogen atoms with different electronic properties can be exploited to study the selectivity and efficiency of new catalytic systems.

For example, catalysts designed for C-H activation or selective cross-coupling reactions could be tested on a substrate like this compound to probe their regioselectivity and functional group tolerance. The distinct electronic environment of each C-H and C-halogen bond provides a challenging and informative model system for methods development.

Building Block for Novel Polymers and Functional Coatings in Materials Science Research

The incorporation of halogenated aromatic units into polymers can significantly enhance their properties, including thermal stability, flame retardancy, and chemical resistance. This compound, with its dense halogenation, represents a potential monomer or a precursor to a monomer for the synthesis of high-performance polymers.

Following conversion of the methyl ester to a more reactive functional group (such as a carboxylic acid or an amine), this compound could be integrated into polyester, polyamide, or polyimide backbones. The resulting polymers would be expected to exhibit unique properties conferred by the specific substitution pattern of the aromatic ring. In the area of functional coatings, the introduction of such fluorinated and chlorinated moieties can lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces.

Comparative Academic Studies of Halogenated Benzoate Esters Relevant to Methyl 2,5 Dichloro 3 Fluorobenzoate

Structure-Reactivity Relationships within Dichlorofluorobenzoate Isomers

While specific comparative studies on the full range of dichlorofluorobenzoate isomers are not extensively detailed in publicly available literature, their structure-reactivity relationships can be inferred from established principles of organic chemistry. The reactivity of these isomers is governed by the interplay of inductive and resonance effects of the halogen substituents, as well as steric factors.

Inductive vs. Resonance Effects : Halogens exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. pressbooks.publibretexts.org This effect outweighs their weaker electron-donating resonance effect. pressbooks.pub Fluorine is the most electronegative halogen and thus has the strongest inductive effect. This deactivating influence makes reactions like nitration or Friedel-Crafts on the benzene (B151609) ring significantly more difficult compared to benzene itself.

Reactivity of the Ester Group : The primary site of reaction for benzoate (B1203000) esters is often the carbonyl carbon of the ester group, which is susceptible to nucleophilic acyl substitution (e.g., hydrolysis). nih.govresearchgate.net The strong electron-withdrawing nature of the halogen atoms enhances the electrophilicity of this carbonyl carbon, making the ester more reactive toward nucleophiles. An increase in the number of halogens or their electronegativity generally increases this reactivity.

Comparison with Methyl Dichlorobenzoates (e.g., Methyl 2,5-dichlorobenzoate)

A direct comparison with methyl dichlorobenzoates, particularly Methyl 2,5-dichlorobenzoate (B1240473), highlights the impact of adding a fluorine atom.

Methyl 2,5-dichlorobenzoate is known for its use as a plant growth regulator and fungicide. nih.govherts.ac.uk The key distinction in structure between it and Methyl 2,5-dichloro-3-fluorobenzoate is the substitution of a hydrogen atom at the 3-position with a highly electronegative fluorine atom. This substitution has significant chemical consequences:

Enhanced Reactivity : The addition of a fluorine atom increases the cumulative electron-withdrawing effect on the aromatic ring. This makes the carbonyl carbon of this compound more electrophilic and, therefore, more susceptible to nucleophilic attack than that of Methyl 2,5-dichlorobenzoate.

Altered Physical Properties : The introduction of fluorine changes the molecule's polarity, dipole moment, and potential for intermolecular interactions, which would alter its melting point, boiling point, and solubility profile compared to its dichlorinated counterpart.

Comparative Properties of Methyl Dichlorobenzoates
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Methyl 2,5-dichlorobenzoate2905-69-3 scbt.comC₈H₆Cl₂O₂ scbt.com205.04 scbt.com
This compound1538964-46-3 bldpharm.comC₈H₅Cl₂FO₂223.03

Comparison with Methyl Difluorobenzoates and Other Halogenated Analogues

Comparing this compound with methyl difluorobenzoates reveals the differing effects of chlorine and fluorine. While both are halogens, fluorine's higher electronegativity and smaller size lead to distinct chemical behavior.

Studies on various halogenated esters demonstrate these differences. For instance, research on the hydrolysis of ethyl bromobenzoates shows a clear dependence of reaction rates on the halogen's position (ortho, meta, or para). nih.gov Furthermore, the inclusion of a fluorine atom at the 4-position of a benzoate ester has been shown to dramatically enhance its reactivity in photochemical C-H fluorination reactions, acting as a photosensitization auxiliary. nih.gov This highlights the unique and powerful electronic influence of fluorine.

Replacing the two chlorine atoms in this compound with fluorine atoms would result in a trifluorobenzoate isomer. This would likely increase the ring's deactivation and the ester's reactivity towards nucleophiles due to fluorine's superior inductive effect.

Properties of Various Methyl Difluorobenzoate Isomers
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Physical Properties
Methyl 2,4-difluorobenzoate106614-28-2 C₈H₆F₂O₂ 172.13 bp: 194 °C; density: 1.384 g/mL
Methyl 2,5-difluorobenzoate362601-90-9 scbt.comC₈H₆F₂O₂ scbt.com172.13 scbt.com-
Methyl 3,4-difluorobenzoate369-25-5 chemicalbook.comC₈H₆F₂O₂172.13mp: 23-27 °C; bp: 88 °C parchem.com

Impact of Halogen Position and Number on Chemical Behavior

The chemical behavior of halogenated benzoate esters is a direct function of the number, type, and position of the halogen atoms.

Number of Halogens : Increasing the number of halogen substituents on the benzene ring leads to a cumulative increase in the electron-withdrawing inductive effect. This has two main consequences: it deactivates the ring toward electrophilic attack and simultaneously activates the ester group toward nucleophilic attack. researchgate.net

Type of Halogen : The identity of the halogen is critical. The reactivity of benzene rings substituted with a halogen follows the order of electronegativity, with the fluorine-substituted ring being the most reactive (i.e., the least deactivated) among the halogens. libretexts.orglibretexts.org The smaller size of fluorine compared to chlorine or bromine also results in less steric hindrance. libretexts.orglibretexts.org

Position of Halogens : The regiochemistry of the halogens is paramount.

Reactivity : Substituents at the ortho, meta, and para positions influence reactivity differently due to a combination of inductive, resonance, and steric effects. nih.gov Halogens are deactivating but direct incoming electrophiles to the ortho and para positions because their lone pairs can help stabilize the cationic intermediate through resonance, an effect not possible for meta attack. pressbooks.publibretexts.org

In this compound, the presence of three electron-withdrawing groups makes the aromatic ring highly electron-deficient. This significantly enhances the reactivity of the ester functional group while making further substitution on the ring itself a chemically challenging endeavor.

Environmental Transformation and Degradation Research of Halogenated Benzoate Derivatives

Microbial Degradation Pathways of Related Fluorinated Benzoates

The microbial breakdown of fluorinated and chlorinated benzoates is a key process in their environmental detoxification. Bacteria have evolved sophisticated enzymatic systems to mineralize these often recalcitrant compounds. The initial steps of these degradation pathways typically involve the activation of the aromatic ring, followed by cleavage and further metabolism.

Dioxygenation Mechanisms in Aromatic Ring Cleavage

The initial attack on the aromatic ring of halogenated benzoates is frequently catalyzed by dioxygenase enzymes. arizona.edunih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a dihydroxylated intermediate, a catechol. nih.gov For instance, the degradation of 2-chlorobenzoic acid is initiated by a 2-halobenzoate-1,2-dioxygenase, which can lead to the formation of catechol. researchgate.net Similarly, the degradation of 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid proceeds through the formation of 4-chlorocatechol. researchgate.net

In the case of multiply halogenated benzoates, the position of the halogen atoms significantly influences the action of dioxygenases. The presence of chlorine and fluorine atoms on the aromatic ring of Methyl 2,5-dichloro-3-fluorobenzoate would likely direct the initial dioxygenase attack. Toluene dioxygenase, for example, has been shown to mediate the dihydroxylation of ortho-halogen-substituted methyl benzoates. nih.gov The specific regioselectivity of the dioxygenation on a molecule like this compound would depend on the specific enzymes present in the microbial community. It is plausible that a dioxygenase would attack the ring at the non-halogenated positions, leading to a dichlorofluorocatechol intermediate.

Table 1: Examples of Dioxygenase Activity on Halogenated Benzoates

SubstrateMicrobial StrainDioxygenase TypeKey Intermediate
2-Chlorobenzoic AcidBurkholderia cepacia 2CBS2-Halobenzoate-1,2-dioxygenaseCatechol
2,4-Dichlorobenzoic AcidNot specifiedNot specified4-Chlorocatechol
2,5-Dichlorobenzoic AcidNot specifiedNot specified4-Chlorocatechol
Methyl 2-fluorobenzoateE. coli JM109 (pDTG601A)Toluene dioxygenaseDihydroxylated diol

This table presents data from studies on compounds structurally related to this compound to illustrate common dioxygenation reactions.

Catechol Cleavage Pathways

Once a catechol intermediate is formed, the aromatic ring is susceptible to cleavage by another class of dioxygenases. There are two primary modes of catechol ring cleavage: ortho (intradiol) cleavage and meta (extradiol) cleavage. nih.gov

Ortho-cleavage: This pathway involves the cleavage of the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. researchgate.net This is a common route for the degradation of chlorocatechols. researchgate.net

Meta-cleavage: In this pathway, the bond adjacent to one of the hydroxyl groups is cleaved. cdnsciencepub.com

The specific cleavage pathway utilized depends on the microbial species and the nature of the substituents on the catechol ring. For chlorinated catechols, the ortho-cleavage pathway is frequently observed, leading to the formation of (chloro)muconic acids which are further metabolized. researchgate.net The degradation of 3-chlorobenzoic acid, for example, can proceed through a modified ortho pathway. nih.gov Given the structure of the likely dichlorofluorocatechol intermediate from this compound, it is probable that an ortho-cleavage mechanism would be employed by adapted microbial consortia.

Table 2: Catechol Cleavage Pathways in the Degradation of Halogenated Aromatics

Catechol IntermediateCleavage PathwayKey Enzyme TypeResulting Product Type
Catecholortho or metaCatechol 1,2-dioxygenase or Catechol 2,3-dioxygenaseMuconic acid or Muconic semialdehyde
4-ChlorocatecholorthoChlorocatechol 1,2-dioxygenaseChloro-muconic acid
3,5-DichlorocatecholorthoDioxygenaseDichloromuconate

This table illustrates the different cleavage pathways for catechol and its chlorinated derivatives, which are relevant for understanding the potential degradation of this compound.

Abiotic Chemical Degradation Studies in Environmental Matrices

In addition to microbial activity, abiotic processes can contribute to the transformation of halogenated benzoates in the environment. These chemical degradation pathways are influenced by environmental factors such as sunlight, water, and the presence of reactive chemical species.

One of the primary abiotic degradation routes is photochemical degradation , driven by the absorption of ultraviolet (UV) radiation from sunlight. nih.gov For halogenated aromatic compounds, photodegradation can involve the cleavage of the carbon-halogen bond. nih.gov The rate and extent of photodegradation are dependent on the specific compound and the environmental matrix. For instance, studies on short-chain chlorinated paraffins have shown that photochemically produced hydroxyl radicals are key reactive species in their degradation in aqueous solutions. nih.gov While specific data for this compound is unavailable, it is expected to undergo some degree of photodegradation, potentially leading to dechlorination and defluorination.

Hydrolysis is another important abiotic process, particularly for ester compounds like this compound. The ester linkage is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acids or bases. nih.gov The rate of hydrolysis is dependent on pH and temperature. The hydrolysis of methyl benzoate (B1203000), a related compound, is significantly faster under alkaline conditions. nih.gov Therefore, in alkaline soils or waters, the hydrolysis of the methyl ester group of this compound to form 2,5-dichloro-3-fluorobenzoic acid is a likely transformation.

Table 3: Abiotic Degradation Processes for Related Halogenated Compounds

Degradation ProcessCompound TypeEnvironmental MatrixKey Factors
Photochemical DegradationHalogenated AromaticsWater, Soil SurfaceUV radiation, presence of photosensitizers
HydrolysisBenzoate EstersWater, Moist SoilpH, temperature

This table summarizes abiotic degradation processes relevant to the environmental fate of this compound based on studies of similar compounds.

Research on Factors Influencing Environmental Fate and Persistence of Halogenated Organics

Generally, an increase in the number of halogen substituents tends to increase the recalcitrance of the compound to microbial degradation. nih.gov The position of the substituents also plays a crucial role. For example, some microbial populations can readily degrade certain monochlorobenzoate isomers but not others. researchgate.net The combination of chlorine and fluorine atoms in this compound likely contributes to its persistence.

Environmental conditions also significantly impact degradation rates. The availability of other carbon sources can influence the co-metabolism of halogenated compounds. arizona.edu In some cases, the presence of an easily metabolizable substrate can enhance the degradation of a more complex molecule, while in other instances, it can lead to preferential substrate utilization, slowing the degradation of the halogenated compound. nih.gov The presence of specific microbial consortia with the necessary enzymatic machinery is, of course, a prerequisite for efficient biodegradation. nih.gov Furthermore, factors such as soil type, organic matter content, pH, temperature, and oxygen availability all modulate the persistence of these compounds in the environment.

Table 4: Factors Affecting the Environmental Persistence of Halogenated Benzoates

FactorInfluence on Persistence
Chemical Structure
Number of HalogensGenerally, more halogens increase persistence.
Position of HalogensAffects enzyme specificity and reactivity.
Type of HalogenC-F bond is stronger than C-Cl bond, potentially increasing persistence.
Environmental Conditions
Microbial PopulationPresence of adapted microorganisms is crucial for biodegradation.
BioavailabilitySorption to soil and sediment can reduce availability to microbes.
pH and TemperatureAffect both microbial activity and abiotic degradation rates.
Oxygen AvailabilityDetermines whether aerobic or anaerobic degradation pathways occur.
Presence of Other SubstratesCan enhance or inhibit degradation through co-metabolism or preferential utilization.

This table outlines key factors that are known to influence the environmental fate of halogenated benzoates and are therefore relevant to this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,5-dichloro-3-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 2,5-dichloro-3-fluorobenzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄). Key parameters include:

  • Catalyst : Sulfuric acid is standard, but alternatives like p-toluenesulfonic acid may reduce side reactions.
  • Temperature : 60–80°C for 6–12 hours.
  • Purification : Distillation or recrystallization from ethanol/water mixtures.
    Optimization can involve Design of Experiments (DoE) to assess molar ratios, solvent polarity, and temperature gradients. Purity is critical for downstream applications; HPLC or GC-MS is recommended for validation .

Q. How does this compound participate in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing substituents (Cl, F) activate the benzene ring for electrophilic substitution at specific positions. For example:

  • Meta-Fluorine : Directs substituents to the 4-position due to its ortho/para-directing nature with strong electron withdrawal.
  • Chlorine at 2/5 positions : Stabilizes intermediates via resonance.
    Experimental validation requires monitoring with TLC or in situ IR spectroscopy. Reagents like NaOMe or KOtBu in DMF can enhance nucleophilicity .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹³C NMR distinguishes carbonyl (C=O, ~165–170 ppm) and aromatic carbons (Cl/F substituents cause deshielding).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 223.03.
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
    Cross-referencing with computational spectra (DFT/B3LYP) improves accuracy .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., para to fluorine).
  • Transition State Analysis : Determines activation barriers for competing pathways.
    Experimental validation via kinetic studies (e.g., Hammett plots) corroborates computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null effects)?

  • Methodological Answer : Discrepancies arise from:

  • Purity : Impurities (e.g., residual solvents) skew bioassays. Use preparative HPLC for >99% purity.
  • Assay Conditions : Varying pH, temperature, or microbial strains affect results. Standardize using CLSI guidelines.
  • Mechanistic Studies : Combine SAR analysis with molecular docking (e.g., targeting bacterial dihydrofolate reductase) to identify critical functional groups .

Q. How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction:

  • Crystal Growth : Slow evaporation from dichloromethane/hexane.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Analysis : Hydrogen-bonding networks (e.g., C=O⋯H-C) and halogen interactions (Cl⋯Cl) dominate packing. Compare with similar sulfonamide structures for polymorphism insights .

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.
  • Characterization : Combine experimental and computational spectra for unambiguous assignment.
  • Bioactivity : Use orthogonal assays (e.g., time-kill kinetics + proteomics) to confirm mechanisms.

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